1-Bromo-4-dimethylaminobutan-2-one

Description

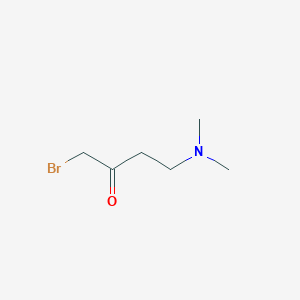

1-Bromo-4-dimethylaminobutan-2-one is a brominated aliphatic ketone featuring a dimethylamino group at the 4-position and a bromine atom at the 1-position of the butanone backbone. Its molecular formula is C₆H₁₁BrNO, with a molecular weight of 193.06 g/mol (calculated). The compound’s structure (Br-CH₂-CO-CH₂-N(CH₃)₂) combines a reactive bromine atom, a ketone group, and a tertiary amine, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C6H12BrNO |

|---|---|

Molecular Weight |

194.07 g/mol |

IUPAC Name |

1-bromo-4-(dimethylamino)butan-2-one |

InChI |

InChI=1S/C6H12BrNO/c1-8(2)4-3-6(9)5-7/h3-5H2,1-2H3 |

InChI Key |

XKFMHHZOFIFZKJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-bromo-4-dimethylaminobutan-2-one, enabling insights into its reactivity, stability, and applications.

1-Bromo-1,1-difluoro-4-phenylbutan-2-one (CAS 862457-93-0)

- Molecular Formula : C₁₀H₉BrF₂O

- Molecular Weight : 263.08 g/mol

- Key Features: A brominated, difluorinated ketone with a phenyl substituent. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl group compared to the dimethylamino-substituted target compound. Liquid at room temperature, suggesting lower melting points than aliphatic analogs .

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one

- Molecular Formula: C₁₀H₁₃BrNO₃

- Molecular Weight : 275.12 g/mol (calculated)

- Key Features: Aromatic brominated ketone with methoxy and amino groups. The electron-donating methoxy groups on the aromatic ring stabilize the structure but reduce ketone reactivity compared to aliphatic systems. Likely solid at room temperature due to extended conjugation and hydrogen bonding .

1-(4-Bromophenyl)-2-(methylamino)propan-1-one

- Molecular Formula: C₁₀H₁₁BrNO

- Molecular Weight : 241.10 g/mol (calculated)

- Key Features: Combines a brominated aromatic ring with a methylamino-propanone chain. The aromatic bromine enhances stability but reduces nucleophilic substitution reactivity compared to aliphatic bromine in the target compound. Potential use in psychoactive drug synthesis due to structural resemblance to cathinones .

Data Table: Comparative Analysis

Research Findings and Trends

Reactivity of Aliphatic vs. Aromatic Bromine: Aliphatic bromine (e.g., in this compound) undergoes nucleophilic substitution more readily than aromatic bromine due to weaker C-Br bonds and lack of resonance stabilization . Example: The difluoro compound’s bromine is less reactive than the target’s aliphatic bromine but stabilizes the carbonyl for electrophilic attacks .

Role of Amino Groups: Tertiary amines (e.g., dimethylamino in the target) improve solubility in polar solvents, whereas primary/secondary amines (e.g., methylamino in 1-(4-bromophenyl)-propan-1-one) may participate in hydrogen bonding or salt formation .

Thermal and Chemical Stability :

- Fluorinated analogs exhibit higher thermal stability due to strong C-F bonds, whereas methoxy-substituted aromatics degrade at elevated temperatures .

Hazard Considerations: Brominated amines (e.g., 4-bromo-1,2-diaminobenzene) require stringent handling due to acute toxicity and delayed health effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.